molecular formula C24H24N4O4S B2610476 3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536708-15-3

3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2610476
CAS No.: 536708-15-3
M. Wt: 464.54
InChI Key: YAGPWNZRAIVQBE-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. The compound features a 4-ethoxyphenyl substituent at position 3 and a 2-morpholino-2-oxoethylthio group at position 2 (Figure 1). The morpholino moiety contributes to hydrogen bonding capacity (5 hydrogen bond acceptors), which may influence interactions with biological targets such as Toll-like receptors (TLRs) or enzymes .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-2-32-17-9-7-16(8-10-17)28-23(30)22-21(18-5-3-4-6-19(18)25-22)26-24(28)33-15-20(29)27-11-13-31-14-12-27/h3-10,25H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGPWNZRAIVQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound classified under pyrimidine derivatives, notable for its potential biological activities. This compound features a unique combination of aromatic and heterocyclic structures, which may interact with various biological targets, suggesting its candidacy for pharmaceutical applications.

  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : Approximately 345.43 g/mol
  • CAS Number : 610764-96-0

Research indicates that compounds with similar structures exhibit significant activity against various cancer types. The mechanism by which this compound exerts its biological effects likely involves modulation of key signaling pathways, including NFκB activation and interaction with Toll-like receptors (TLRs), particularly TLR4.

Antitumor Activity

A study focused on substituted pyrimido[5,4-b]indoles found that certain derivatives can activate NFκB and stimulate TLR4 in both human and mouse cells. These compounds showed differential production of cytokines, suggesting their role as potential antitumor agents through immune modulation .

Immune Modulation

The compound's morpholino group suggests potential interactions with immune cells, enhancing the innate immune response. Specifically, it has been noted that similar compounds can act as immune modulators with minimal toxicity, making them suitable candidates for therapeutic development .

Case Studies

  • Antimicrobial Activity : In related studies, pyrimidine derivatives have shown promising antimicrobial properties against various pathogens. For instance, novel derivatives demonstrated significant activity against bacteria such as E. coli and S. aureus, indicating the potential for broader applications in treating infections .
  • Cytotoxicity Studies : Compounds structurally similar to this compound were evaluated for cytotoxic effects on cancer cell lines. The results indicated that modifications at specific positions could enhance activity while reducing cytotoxicity .

Data Summary

Property Value
Molecular FormulaC₁₈H₁₉N₃O₂S
Molecular Weight345.43 g/mol
CAS Number610764-96-0
Potential ActivitiesAntitumor, Immune modulation
Cytokine ProductionIL-6 and IP-10 modulation

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure R<sup>3</sup> Substituent R<sup>2</sup> Substituent Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Biological Activity
Target Compound Pyrimido[5,4-b]indole 4-Ethoxyphenyl 2-Morpholino-2-oxoethylthio 448.5 4.2 103 Not explicitly reported
3-(4-Methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio) analogue Pyrimido[5,4-b]indole 4-Methoxyphenyl 2-Morpholino-2-oxoethylthio 434.5 3.8 103 TLR4 modulation (hypothesized)
3-Phenyl-2-((2-morpholinoethyl)thio) analogue (ChemBK-406) Pyrimido[5,4-b]indole Phenyl 2-Morpholinoethylthio 406.5 3.5 86 Not reported
3-(3-Methoxyphenyl)-2-(isopropylthio) analogue Pyrimido[5,4-b]indole 3-Methoxyphenyl Isopropylthio 381.4 4.5 72 Antimicrobial (hypothesized)
3-Phenyl-2-(propylthio) analogue Pyrimido[5,4-b]indole Phenyl Propylthio 365.4 4.7 69 Not reported
N-Cyclopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (Compound 11) Pyrimido[5,4-b]indole Phenyl Cyclopentylamino-thioacetamide 447.5 4.0 110 Selective TLR4 ligand

Key Observations:

Substituent Effects on Lipophilicity: Replacement of the 4-ethoxyphenyl group with smaller substituents (e.g., phenyl or methoxyphenyl) reduces molecular weight and XLogP3, enhancing lipophilicity . The morpholino group in the target compound increases TPSA compared to alkylthio substituents (e.g., isopropylthio), improving solubility .

Biological Activity Trends: Pyrimidoindoles with N-alkyl/aryl-thioacetamide side chains (e.g., Compound 11) exhibit TLR4 selectivity, suggesting the morpholino group in the target compound may confer similar activity . The ethoxy group’s electron-donating properties could enhance binding to hydrophobic pockets in TLR4 or other targets compared to methoxy or unsubstituted phenyl groups .

Heterocyclic Analogues with Similar Side Chains

Table 2: Comparison with Non-Pyrimidoindole Derivatives

Compound Name Core Structure R<sup>2</sup> Substituent Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Biological Activity
2-((2-Morpholino-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one (5h) Quinazolinone 2-Morpholino-2-oxoethylthio 397.4 2.9 95 Quorum sensing inhibition
2-(2-Morpholin-4-yl-2-oxoethylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidinone 2-Morpholino-2-oxoethylthio 415.5 3.1 97 Not reported

Key Observations:

  • Core Heterocycle Influence: Quinazolinones (e.g., 5h) and thienopyrimidinones exhibit lower XLogP3 values than pyrimidoindoles, likely due to reduced aromaticity and smaller core structures . The pyrimidoindole core in the target compound may offer enhanced π-π stacking interactions in biological systems compared to quinazolinones .

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